molecular formula C17H16N4O B2745270 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-91-7

5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2745270
CAS No.: 890645-91-7
M. Wt: 292.342
InChI Key: YHPIUCXIJARINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide”, pyrazole-bearing compounds, which are similar, have been synthesized successfully. The synthesis process involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction, FTIR, and 1H NMR . These techniques can provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described, affording quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as FTIR and NMR . These techniques can provide detailed information about the physical and chemical properties of the compound.

Scientific Research Applications

Synthesis and Chemical Transformations

Studies have focused on the synthesis and chemical transformations of triazole derivatives, highlighting their utility in creating novel compounds. For instance, the synthesis of 1,2,3-triazole analogues, including modifications to the triazole ring, demonstrates the compound's versatility in chemical synthesis (Albert, 1970). Further research into the chemistry of polyazaheterocyclic compounds elaborates on the Dimroth rearrangements of triazole derivatives, showing the structural modifications achievable under different conditions (Sutherland & Tennant, 1971).

Antitumor and Antimicrobial Activities

Research has also investigated the potential antitumor and antimicrobial activities of triazole derivatives. The synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide, have shown promising in vitro cytotoxic activity against cancer cell lines (Hassan, Hafez, & Osman, 2014). Additionally, the discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents highlights the compound's potential in combating infectious diseases (Pokhodylo et al., 2021).

Novel Compound Development

Further applications include the development of novel compounds for various therapeutic and industrial purposes. For example, the synthesis of indazole and benzimidazolone derivatives, including similar structural frameworks to 5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide, has been explored for their potential as 5-HT4 receptor antagonists, showcasing the broad applicability of such compounds in medicinal chemistry (Schaus et al., 1998).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antileishmanial and antimalarial activities. A molecular docking study was performed to justify the potent in vitro antipromastigote activity of one of the compounds .

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-7-6-10-15(11-12)21-13(2)16(19-20-21)17(22)18-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPIUCXIJARINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.